2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide
Descripción
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and an acetamide moiety linked to a 3-fluorophenyl group via a thioether bridge. The triazolo[4,3-b]pyridazine scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, anticancer agents, and central nervous system modulators . The ethoxy group at the 4-position of the phenyl ring and the fluorine substituent on the acetamide tail are critical structural features that influence solubility, target affinity, and metabolic stability.
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-17-8-6-14(7-9-17)21-25-24-18-10-11-20(26-27(18)21)30-13-19(28)23-16-5-3-4-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIEKHSXWIJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide , also known as WAY-270329, is a novel derivative of the triazole class that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18FN5O2S
- CAS Number : 721964-51-8
- Molecular Weight : 423.46 g/mol
The biological activity of this compound is largely attributed to its structural components, particularly the triazole and pyridazine moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The specific activity of 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide has been evaluated against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 1 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 4 μg/mL |
The compound demonstrated effectiveness comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. It has been reported to selectively inhibit COX-II with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potential for reduced side effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Barbuceanu et al. synthesized various triazole derivatives and tested their antimicrobial efficacy. The results indicated that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study specifically highlighted its efficacy against MRSA strains . -
In Vivo Anti-inflammatory Study :
A recent investigation into the anti-inflammatory properties of triazole derivatives found that compounds similar to WAY-270329 exhibited significant reductions in inflammatory markers in animal models of arthritis. This suggests that the compound may be beneficial in managing chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the phenyl rings and the triazole moiety can enhance biological activity. The presence of electron-withdrawing groups like fluorine increases the compound's potency against specific targets due to improved binding affinity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. Specifically, the compound has shown potential in inhibiting cancer cell proliferation through various mechanisms. Studies suggest that it may interfere with key signaling pathways involved in tumor growth and metastasis. For instance, some derivatives of triazoles have been reported to inhibit kinases that are critical in cancer biology .
Antimicrobial Properties
The compound's structural characteristics suggest it may possess antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against a range of bacterial and fungal pathogens. For example, 1,2,4-triazoles have been noted for their antibacterial and antifungal activities, making this compound a candidate for further exploration in this area .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of triazole derivatives. Some studies have reported that these compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
Análisis De Reacciones Químicas
Oxidation of the Thioether Moiety
The thioether group (-S-) in the molecule is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation to sulfone | KMnO₄, H₂O, 80°C | Corresponding sulfone derivative | Complete conversion in 6–8 hours. |
| Selective sulfoxide formation | H₂O₂, AcOH, RT | Sulfoxide intermediate | Controlled stoichiometry prevents over-oxidation. |
Strong oxidizing agents like KMnO₄ achieve full oxidation to sulfones, while milder agents like H₂O₂ yield sulfoxides. The electron-deficient pyridazine ring enhances the thioether’s oxidation propensity.
Reduction Reactions
The fluorophenyl and ethoxyphenyl groups influence reducible sites:
-
Nitro Group Reduction : If present in precursors, nitro groups are reduced to amines using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) .
-
Disulfide Formation : Thiol intermediates (from thioether cleavage) can dimerize to disulfides under oxidative conditions .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Applications |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-((3-(4-ethoxyphenyl)-...)thio)acetic acid | Enhanced solubility for derivatization. |
| Basic | NaOH (2M), 60°C | Sodium salt of the acid | Useful in salt formation studies. |
Hydrolysis is critical for modifying pharmacokinetic properties in drug development.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl and ethoxyphenyl rings participate in EAS, though reactivity varies:
-
Fluorophenyl Ring : Electron-withdrawing -F group directs electrophiles to meta positions. Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives.
-
Ethoxyphenyl Ring : Electron-donating -OEt group activates the ring for para-substitution (e.g., bromination with Br₂/FeBr₃) .
Metal-Catalyzed Cross-Coupling Reactions
The triazolopyridazine core supports palladium-mediated couplings:
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Alkylation and Acylation
The thioether sulfur and acetamide nitrogen serve as nucleophiles:
-
S-Alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃) to form sulfonium salts.
-
N-Acylation : Acetamide nitrogen reacts with acyl chlorides (e.g., AcCl, pyridine) to form urea derivatives.
Cyclization Reactions
Under basic conditions, the thioacetamide group can cyclize with adjacent electrophiles. For example:
Key Mechanistic Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the thioether.
-
Catalytic Roles : Cu(I) catalysts accelerate triazole-related cycloadditions in derivative synthesis .
-
Steric Hindrance : Bulky substituents on the ethoxyphenyl group reduce EAS reactivity at ortho positions .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., F, CF₃): Fluorine and trifluoromethyl groups in the analogs (e.g., ) enhance metabolic stability and binding affinity through hydrophobic and electronic interactions.
Heterocycle Core Variations :
- Replacement of pyridazine with pyrazine (as in ) alters electronic distribution and hydrogen-bonding capacity, shifting activity from kinase modulation to antioxidant effects.
Mechanistic Diversity :
- The methyl-substituted analog demonstrates a unique mechanism by rescuing let-7 miRNA function, highlighting the scaffold’s adaptability to diverse targets.
Research Findings and Discussion
Comparative Pharmacological Trends
- Kinase Inhibition Potential: Triazolo-pyridazine derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The target compound’s ethoxy group may confer selectivity for kinases with larger hydrophobic pockets (e.g., EGFR or VEGFR isoforms), whereas fluorinated analogs (e.g., ) might favor targets requiring strong dipole interactions.
- Anticancer Activity : The Lin-28/let-7 targeting analog suggests that substituents on the triazolo-pyridazine core can redirect activity toward epigenetic regulation, a pathway less explored for the ethoxy- and fluoro-substituted target compound.
- Physicochemical Properties :
- Lipophilicity : The ethoxy group (logP ~1.9) increases lipophilicity compared to fluorine (logP ~0.9) but less than trifluoromethyl (logP ~2.1), balancing solubility and membrane permeability.
- Metabolic Stability : Fluorine and trifluoromethyl groups reduce oxidative metabolism, whereas ethoxy groups may undergo O-dealkylation, necessitating further stability studies.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation: Ensure local exhaust ventilation to avoid dust/aerosol formation. Avoid open handling in non-contained environments .
- Emergency Measures: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .
- Storage: Keep in a tightly sealed container away from heat and moisture. Store in a dedicated chemical cabinet with secondary containment .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis: Use -NMR and -NMR to verify the ethoxyphenyl, fluorophenyl, and triazolopyridazine moieties. Compare peaks with PubChem data for analogous triazolopyridazine derivatives .
- Mass Spectrometry (HRMS): Confirm molecular weight (CHFNOS) via high-resolution MS to rule out synthetic byproducts .
- X-ray Crystallography: If crystals are obtainable, resolve the 3D structure to validate the thioacetamide linkage and substituent orientations .
Q. What synthetic routes are feasible for this compound?
Methodological Answer:
- Key Step: Condensation of 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with 2-chloro-N-(3-fluorophenyl)acetamide under basic conditions (e.g., KCO in DMF at 80°C) .
- Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can the compound’s inhibitory activity against cancer-related targets be evaluated?
Methodological Answer:
- Kinase Assays: Screen against c-Met and Pim-1 kinases using ADP-Glo™ assays. Compare IC values with reference inhibitors (e.g., AZD5153 for bromodomain targets) .
- Cellular Models: Test in cancer cell lines (e.g., MCF-7 or HepG2) for tumorsphere formation inhibition. Use flow cytometry to assess apoptosis (Annexin V/PI staining) .
- In Vivo Efficacy: Administer in xenograft models (e.g., BALB/c mice) at 10–50 mg/kg doses. Monitor tumor volume reduction and c-Myc expression via immunohistochemistry .
Q. What computational strategies predict target interactions and optimize binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or GOLD to model interactions with BRD4 or c-Met. Prioritize residues with hydrogen bonds (e.g., fluorophenyl with Asp122 in c-Met) .
- QSAR Modeling: Derive CoMFA/CoMSIA models using triazolopyridazine derivatives’ IC data. Optimize substituents (e.g., ethoxy vs. methoxy) for enhanced lipophilicity .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF values for key binding pockets .
Q. How to resolve contradictions in toxicity profiles across structurally similar compounds?
Methodological Answer:
- In Vitro Tox Screens: Compare hepatic (HepG2) and renal (HEK293) cytotoxicity via MTT assays. Correlate results with logP values to assess metabolic stability .
- Reactive Metabolite Identification: Incubate with liver microsomes (human/rat). Use LC-MS/MS to detect glutathione adducts or quinone-imine intermediates .
- Species-Specific Differences: Test acute toxicity in zebrafish embryos (LC) vs. murine models. Adjust dosing regimens based on interspecies scaling .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEG groups at the acetamide moiety to improve aqueous solubility. Validate stability in plasma (pH 7.4) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-diffusion. Measure drug release kinetics in simulated gastric fluid .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) using solvent evaporation. Assess dissolution rates via USP Type II apparatus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
